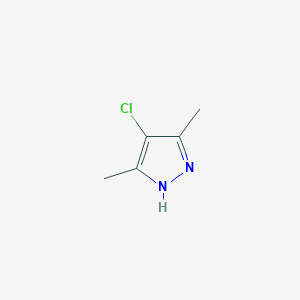

4-chloro-3,5-dimethyl-1H-pyrazole

Beschreibung

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural feature that imparts significant chemical and biological properties. researchgate.netresearchgate.netglobalresearchonline.net This class of compounds holds a privileged position in medicinal chemistry and drug development, with numerous derivatives demonstrating a wide spectrum of pharmacological activities. researchgate.netnih.govmdpi.com These activities include anti-inflammatory, antimicrobial, anticancer, analgesic, antiviral, and anticonvulsant properties. nih.govacademicstrive.com The pyrazole nucleus is a core component of several commercially available drugs, such as the anti-inflammatory agent celecoxib (B62257) and the analgesic antipyrine. nih.gov

The versatility of the pyrazole scaffold extends beyond pharmaceuticals into agrochemicals, where derivatives are utilized as fungicides and herbicides. srjis.comnumberanalytics.com Furthermore, in materials science, pyrazole-based compounds are explored for applications as dyes and fluorescent substances. globalresearchonline.netacademicstrive.com The continued interest in pyrazole chemistry is driven by the desire to create novel compounds with enhanced or specific biological and chemical functionalities. numberanalytics.commdpi.com Researchers are actively exploring more efficient and environmentally friendly synthesis methods, including microwave-assisted synthesis, multi-component reactions, and the use of green catalysts, to produce a diverse array of pyrazole derivatives for various applications. researchgate.netmdpi.commdpi.com

Historical Context and Evolution of Research on Halogenated Pyrazoles

The history of pyrazole chemistry dates back to 1883 when Ludwig Knorr first coined the term "pyrazole". researchgate.netmdpi.com Early research focused on the fundamental synthesis and understanding the chemical properties of the pyrazole ring. researchgate.net A significant advancement in the field has been the introduction of halogen atoms onto the pyrazole core, which can dramatically alter the compound's physical, chemical, and biological properties.

Halogenation of the pyrazole ring, particularly with chlorine, bromine, or iodine, typically occurs at the 4-position due to the electronic nature of the heterocyclic ring. researchgate.net Achieving halogenation at other positions, such as the 3 or 5-position, often requires specific strategies, for instance, by starting with a pre-functionalized ring or by halogenating a pyrazole anion where the 4-position is already substituted. researchgate.net Research into halogenated pyrazoles has been driven by the observation that the presence of a halogen can enhance the biological activity of the molecule. For example, halogenated pyrazoline derivatives have shown potent and selective inhibitory activity against enzymes like monoamine oxidase-B (MAO-B), which is a target for treating neurodegenerative diseases. nih.govresearchgate.net Studies have shown that the type of halogen and its position on the pyrazole ring can influence the potency and selectivity of the compound's biological action. nih.govresearchgate.net The development of efficient methods for the synthesis of halogenated pyrazoles, including electrochemical methods and the use of reagents like trichloroisocyanuric acid, continues to be an active area of research. rsc.orgresearchgate.net

Scope and Research Trajectories Pertaining to 4-Chloro-3,5-dimethyl-1H-pyrazole

This compound is a specific halogenated pyrazole derivative that has garnered attention primarily as a versatile intermediate in the synthesis of more complex molecules. Its structure, featuring a chlorine atom at the 4-position and methyl groups at the 3 and 5-positions, makes it a valuable building block in organic synthesis.

Research on this compound has focused on its synthesis and subsequent chemical transformations. The synthesis of this compound can be achieved through the chlorination of 3,5-dimethylpyrazole (B48361). researchgate.net One documented method involves electrochlorination on a platinum anode in an aqueous sodium chloride solution, which has been shown to produce the desired product in high yield. researchgate.net Another approach is the use of trichloroisocyanuric acid in a mechanochemical, solvent-free reaction, which represents a more environmentally friendly synthetic route. rsc.org

Once synthesized, this compound serves as a precursor for a variety of other pyrazole derivatives. For instance, it is a key intermediate in the synthesis of pyrazolyl pyrimidine (B1678525) compounds, which have been investigated for their potential anti-mycobacterial activity. researchgate.net The chlorine atom at the 4-position can be a site for further functionalization, although detailed studies on the substitution reactions specifically for this compound are a subject for further investigation. acs.org The characterization of this compound has been established through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇ClN₂ |

| Molecular Weight | 130.58 g/mol |

| CAS Number | 15953-73-8 |

Table 2: Spectroscopic Data for this compound

| Technique | Observed Data |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.15 (s, 6H, CH₃) |

Data sourced from electrochlorination studies of 3,5-dimethylpyrazole. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTUBTJLRQIMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350099 | |

| Record name | 4-chloro-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15953-73-8 | |

| Record name | 4-chloro-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15953-73-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 3,5 Dimethyl 1h Pyrazole

Direct Chlorination Protocols for Pyrazole (B372694) Precursors

The introduction of a chlorine atom at the C-4 position of the 3,5-dimethylpyrazole (B48361) ring is a common strategy to produce the title compound. This electrophilic substitution is readily achieved through various chlorinating agents and methodologies. publishatcj.com

Mechanochemical Approaches for Site-Selective Chlorination

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a sustainable and efficient alternative to traditional solvent-based methods. nih.gov For the chlorination of pyrazoles, a solvent-free mechanochemical approach using trichloroisocyanuric acid (TCCA) has been developed. rsc.org This method involves milling the pyrazole precursor with TCCA, often in the presence of a grinding auxiliary like silica (B1680970) gel, to facilitate the reaction. rsc.org This technique is noted for being environmentally benign by minimizing solvent waste. nih.gov

A study on the mechanochemical chlorination of 3,5-dimethylpyrazole with TCCA demonstrated the efficiency of this solvent-free method. rsc.org

Table 1: Mechanochemical Chlorination of 3,5-Dimethylpyrazole

| Reagent | Conditions | Product | Reference |

|---|

Solution-Phase Chlorination Techniques

Conventional solution-phase chlorination remains a widely practiced method for the synthesis of 4-chloro-3,5-dimethyl-1H-pyrazole. A variety of chlorinating agents are effective for this transformation.

N -Halosuccinimides: N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of pyrazoles. The reaction is typically carried out in a suitable organic solvent, such as carbon tetrachloride or chloroform. publishatcj.com For instance, 4-halo derivatives of 3,5-dimethylpyrazole have been synthesized using N-chlorosuccinimide in carbon tetrachloride. publishatcj.com

Thionyl Chloride: In some synthetic pathways, thionyl chloride (SOCl₂) is used in conjunction with chlorosulfonic acid for the sulfonation and subsequent chlorination of pyrazole derivatives. nih.gov For example, 3,5-dimethyl-1H-pyrazole can be treated with chlorosulfonic acid followed by thionyl chloride to yield 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. nih.gov

Table 2: Solution-Phase Chlorination Reagents for 3,5-Dimethylpyrazole

| Reagent | Solvent | Product | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Carbon Tetrachloride | This compound | publishatcj.com |

Catalytic and Transition Metal-Assisted Synthesis Methods

While direct chlorination is common, transition metal-catalyzed reactions are more frequently employed for the N-functionalization of the pyrazole ring rather than for the direct C-4 chlorination itself. However, catalytic methods are integral to the broader field of pyrazole synthesis. For instance, ruthenium-catalyzed reactions of 1,3-diols and alkyl hydrazines can produce regioselectively substituted pyrazoles. nanobioletters.com Similarly, cerium-catalyzed methods have been used for the synthesis of various pyrazole derivatives from 1,3-dicarbonyl compounds and phenylhydrazine. rsc.org

N-Functionalization and Derivatization of this compound

The nitrogen atoms of the pyrazole ring provide a reactive site for further functionalization, allowing for the creation of a diverse range of derivatives with varied chemical properties.

N-Alkylation and N-Arylation Strategies

N-Alkylation: The N-alkylation of this compound can be achieved under various conditions. A common method involves reaction with an alkyl halide in the presence of a base. Phase transfer catalysis is also an effective strategy. For example, N-alkylation of 4-chloro-3,5-dimethylpyrazole has been accomplished using 1,2-dichloroethane (B1671644) in aqueous sodium hydroxide (B78521) with tetrabutylammonium (B224687) chloride (TBAC) as a phase transfer catalyst, resulting in a quantitative yield. publishatcj.com More recently, an acid-catalyzed N-alkylation method using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst has been developed, providing good yields of N-alkyl pyrazoles. semanticscholar.org

N-Arylation: Transition metal catalysis is a cornerstone for N-arylation reactions. Copper- and palladium-catalyzed cross-coupling reactions are well-established methods for forming C-N bonds between pyrazoles and aryl halides. acs.orgorganic-chemistry.org Iron-catalyzed N-arylation has emerged as a more economical and environmentally friendly alternative. lookchem.com For instance, a highly effective catalyst system using FeCl₃·6H₂O with a diamine ligand has been developed for the N-arylation of pyrazoles in water as the sole solvent. lookchem.com This method is compatible with various functional groups on the electrophilic partner. lookchem.com

Table 3: N-Functionalization of this compound

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | 1,2-Dichloroethane | NaOH (aq), TBAC (Phase Transfer Catalyst) | N-Alkyl-4-chloro-3,5-dimethylpyrazole | publishatcj.com |

| N-Alkylation | Trichloroacetimidates | Brønsted Acid (e.g., CSA) | N-Alkyl-4-chloropyrazole | semanticscholar.org |

| N-Arylation | Aryl Iodides | CuI, Diamine Ligand | N-Aryl-4-chloro-3,5-dimethylpyrazole | acs.org |

Synthesis of N-Carboxamide and Other N-Substituted Derivatives

The synthesis of N-carboxamide derivatives often involves the acylation of the pyrazole nitrogen. For example, 1-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone has been synthesized by treating the corresponding pyrazole with acetyl chloride in pyridine. jocpr.comjocpr.com This introduces an acetyl group at the N-1 position.

Furthermore, pyrazole-4-carboxamide derivatives have been synthesized through multi-step processes, highlighting the utility of the pyrazole scaffold in building complex molecules. researchgate.net The reaction of 3-aryl-1-arylmethyl-1H-pyrazole-5-carbonyl chloride with substituted amines has also been shown to produce a series of novel 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives in excellent yields. nih.gov Another example involves the cyclocondensation of 4-methylbenzohydrazide (B1294431) with 3-chloropentane-2,4-dione (B157559) to yield (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone. researchgate.net

Other N-substituted derivatives can be prepared through condensation reactions. For instance, 4-chloro-2-hydrazino-6-methylpyrimidine can be condensed with acetylacetone (B45752) to yield 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine. heteroletters.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Chlorosuccinimide |

| Thionyl chloride |

| Trichloroisocyanuric acid |

| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride |

| 1,2-dichloroethane |

| Tetrabutylammonium chloride |

| Trichloroacetimidate |

| 1-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone |

| Acetyl chloride |

| 3-aryl-1-arylmethyl-1H-pyrazole-5-carbonyl chloride |

| (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone |

| 4-methylbenzohydrazide |

| 3-chloropentane-2,4-dione |

| 4-chloro-2-hydrazino-6-methylpyrimidine |

| Acetylacetone |

Formation of Pyrazole-1-carbodithioate Derivatives

The nitrogen at the 1-position of the this compound ring can be readily functionalized to form pyrazole-1-carbodithioate derivatives. This transformation is typically achieved by reacting the pyrazole with carbon disulfide in the presence of a base, followed by quenching with an appropriate electrophile. These derivatives are of particular interest in polymer chemistry, where they can function as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

The general synthesis involves the deprotonation of the pyrazole N-H with a suitable base to form a pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbamate (B8719985) salt is then typically reacted with an alkyl halide or another electrophile to yield the final product.

A specific example of such a derivative is 2-cyanobutan-2-yl this compound-1-carbodithioate. sigmaaldrich.com This compound has been utilized as a dithiocarbamate chain transfer agent to control the free radical polymerization of various monomers, including acrylics and styrenes, enabling the synthesis of polymers with well-defined molecular weights and low polydispersity. sigmaaldrich.com

Table 1: Example of a this compound-1-carbodithioate Derivative

| Compound Name | Molecular Formula | Application | Reference |

|---|

Chemical Reactivity and Transformation Pathways of the Pyrazole Ring

The chemical reactivity of the this compound ring is influenced by the interplay of the aromatic pyrazole core, the electron-donating methyl groups, and the electron-withdrawing chlorine atom.

Ring-Opening and Ring-Closing Reactions

Ring-Closing Reactions: The most fundamental ring-closing reaction is the synthesis of the pyrazole ring itself. The precursor, 3,5-dimethyl-1H-pyrazole, is synthesized quantitatively through the condensation of pentane-2,4-dione with hydrazine (B178648) hydrate. nih.gov This is an exothermic reaction that proceeds readily. The subsequent chlorination at the 4-position to yield this compound can be achieved using various chlorinating agents, such as thionyl chloride in the presence of DMF or through electrochemical methods. researchgate.net

Table 2: Synthesis of this compound via Ring-Closing and Chlorination

| Step | Reactants | Reagents | Product | Reference |

|---|---|---|---|---|

| 1. Ring Closure | Pentane-2,4-dione, Hydrazine hydrate | Methanol | 3,5-Dimethyl-1H-pyrazole | nih.gov |

| 2. Chlorination | 3,5-Dimethyl-1H-pyrazole | Thionyl chloride, DMF | This compound |

Ring-Opening Reactions: The pyrazole ring in this compound is an aromatic and generally stable system. Ring-opening reactions are not commonly reported for this compound under typical synthetic conditions. Such transformations would require harsh conditions to overcome the aromatic stability of the heterocyclic ring.

Halogen-Directed Functionalization

The chlorine atom at the C4 position is a key functional handle that directs further synthetic modifications of the pyrazole core, primarily through substitution and cross-coupling reactions.

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at the 4-position of the pyrazole ring. For instance, reaction with amines can yield 4-amino-3,5-dimethyl-1H-pyrazole derivatives.

Cross-Coupling Reactions: The C-Cl bond is amenable to transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. For example, Suzuki-Miyaura coupling, which pairs the halogenated pyrazole with a boronic acid or ester in the presence of a palladium catalyst, can be used to introduce aryl or heteroaryl substituents at the 4-position. rsc.orgthieme-connect.de This method offers a versatile route to more complex pyrazole derivatives that are otherwise difficult to access. rsc.org

Table 3: Halogen-Directed Functionalization Reactions

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Amines (e.g., Sodium amide) | 4-Amino-3,5-dimethyl-1H-pyrazole derivatives |

Mechanistic Investigations and Reaction Dynamics of 4 Chloro 3,5 Dimethyl 1h Pyrazole

Mechanistic Insights into Halogenation Reactions

The halogenation of pyrazole (B372694) rings is a fundamental process for creating functionalized heterocyclic compounds. For pyrazoles that are unsubstituted at the C4 position, electrophilic halogenation preferentially and rapidly occurs at this site. nih.gov The introduction of a chlorine atom at the 4-position of 3,5-dimethyl-1H-pyrazole is a key step in synthesizing the precursors for advanced RAFT agents.

A developed metal-free method for the direct C-H halogenation of pyrazole derivatives utilizes N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), as safe and affordable halogenating agents. In this process, dimethyl sulfoxide (B87167) (DMSO) often serves a dual function as both a solvent and a catalyst. The proposed mechanism involves the formation of a DMSO·X+ (where X is a halogen) intermediate. This electrophilic species then reacts with the electron-rich pyrazole ring, leading to the formation of the 4-halogenated pyrazole product.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Mechanisms

RAFT polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, low dispersity, and complex architectures. nih.gov The process relies on a chain transfer agent (CTA) to mediate the polymerization via a degenerative transfer mechanism. Derivatives of 4-chloro-3,5-dimethyl-1H-pyrazole have been identified as highly effective CTAs.

Initiation, Propagation, and Termination Processes in RAFT

The RAFT process incorporates the fundamental steps of conventional free-radical polymerization—initiation, propagation, and termination—but adds a crucial set of equilibrium reactions. nih.gov

Initiation: A standard radical initiator (e.g., a diazo or peroxide compound) decomposes, typically under thermal activation, to produce an initial radical. rsc.org This radical reacts with a monomer unit to form a propagating radical (Pₙ•). nih.gov

Propagation: The propagating radical adds to subsequent monomer units, extending the polymer chain.

Reversible Chain Transfer: The propagating radical adds to the C=S bond of the RAFT agent (the CTA), forming an intermediate radical. This intermediate can then fragment, reforming the C=S bond and releasing a new radical (R•), which is derived from the CTA's R-group. This new radical then initiates the growth of a new polymer chain. This addition-fragmentation cycle establishes a dynamic equilibrium where most chains are in a dormant state (as thiocarbonylthio compounds), ensuring that all chains have an opportunity to grow at a similar rate. nih.govanu.edu.au

Termination: While the RAFT equilibrium minimizes the concentration of active radicals at any given time, bimolecular termination events between two radicals still occur, leading to "dead" polymer chains. rsc.organu.edu.au However, unlike other controlled polymerization methods, the thiocarbonylthio end-group of a dormant chain is preserved even if its radical end terminates, maintaining the "living" nature of the bulk polymer population. rsc.org

Chain Transfer Agent (CTA) Role and Efficiency of this compound-1-carbodithioate

The dithiocarbamate (B8719985) derivative, this compound-1-carbodithioate, has emerged as a highly versatile and efficient CTA. sigmaaldrich.com These pyrazole-based dithiocarbamates provide excellent control over the radical polymerization of both more activated monomers (MAMs), such as acrylates and styrene, and less activated monomers (LAMs), like vinyl acetate. sigmaaldrich.comrsc.org

The efficiency of this CTA is particularly notable in the polymerization of methyl methacrylate (B99206) (MMA), a challenging monomer for many dithiocarbamate-based agents. The use of 2-cyanobutan-2-yl this compound-1-carbodithioate results in poly(methyl methacrylate) with well-predicted molecular weights and low dispersity (Đ), with values as low as 1.3 being achieved at high monomer conversion. sigmaaldrich.comrsc.org This level of control extends to other MAMs, including styrene, methyl acrylate, and N,N-dimethylacrylamide. sigmaaldrich.comrsc.org

Table 1: Performance of this compound-1-carbodithioate Derivatives as CTAs for Various Monomers

| Monomer Type | Specific Monomer | Outcome | Dispersity (Đ) | Reference |

| Methacrylates | Methyl Methacrylate (MMA) | Good molecular weight control | As low as 1.3 | sigmaaldrich.com, rsc.org |

| Monosubstituted MAMs | Styrene | Good control | Low Đ | sigmaaldrich.com, rsc.org |

| Monosubstituted MAMs | Methyl Acrylate (MA) | Good control | Low Đ | sigmaaldrich.com |

| Monosubstituted MAMs | N,N-dimethylacrylamide (DMA) | Good control | Low Đ | sigmaaldrich.com |

| LAMs | Vinyl Acetate (VAc) | Control with some retardation | Low Đ | sigmaaldrich.com, rsc.org |

Influence of Substituents on RAFT Agent Reactivity (e.g., Electron-Withdrawing Groups)

The reactivity of a RAFT agent is significantly influenced by the electronic nature of its 'Z' and 'R' groups. It is well-established that attaching an electron-withdrawing group to the 'Z' group (the stabilizing group attached to the dithiocarbamate nitrogen) can substantially enhance the transfer constants (Ctr) of the RAFT agent. sigmaaldrich.comrsc.org

Photoinitiated Controlled Radical Polymerization (Photo-CRP) Involving Pyrazole-Based CTAs

Photoinitiated Controlled Radical Polymerization (Photo-CRP) offers advantages over thermally initiated systems, including spatial and temporal control and the ability to conduct polymerizations at ambient temperatures. nih.gov A prominent example is Photoinduced Electron/Energy Transfer (PET-RAFT) polymerization. nih.gov In a typical PET-RAFT process, a photoredox catalyst, upon absorbing light, activates the CTA through an electron transfer process, initiating the RAFT equilibrium without the need for a conventional thermal initiator. nih.govresearchgate.net This method reduces unwanted side reactions and by-products associated with thermal initiation. nih.gov

Organo-dyes such as eosin (B541160) Y and fluorescein (B123965) have been used as effective metal-free photocatalytic systems for PET-RAFT, often in the presence of a co-catalyst like a tertiary amine. While the versatility of pyrazole-based CTAs makes them suitable candidates for such advanced polymerization techniques, specific studies detailing the use of this compound-1-carbodithioate in photoinitiated systems are not extensively documented in the reviewed literature. However, the general principles of PET-RAFT suggest that efficient CTAs like the pyrazole-based agents could be successfully employed in these light-mediated processes.

Radical Addition and Fragmentation Pathways in Polymer Synthesis

The core of the RAFT mechanism lies in the reversible radical addition and fragmentation steps. The process is a form of degenerative chain transfer. anu.edu.au When a propagating polymer radical (Pₙ•) adds to the thiocarbonylthio group (S=C(Z)S-R) of the CTA, it forms a sterically crowded intermediate radical. nih.gov

The stability and fragmentation of this intermediate are key to the success of the polymerization. The driving force for the fragmentation of this intermediate is the cleavage of one of its C-S bonds. For the process to be effective, the fragmentation must be rapid. If the intermediate fragments back to the starting materials (the original propagating radical and the CTA), no chain transfer occurs. If it fragments to release the R-group as a new radical (R•) and forms a polymeric CTA (Pₙ-S(C=S)Z), chain transfer is successful. This new radical (R•) then initiates a new polymer chain. nih.govanu.edu.au This sequence of addition and fragmentation continues, allowing for the rapid exchange between active propagating chains and dormant polymeric CTA species, which ultimately leads to a polymer population with a narrow molecular weight distribution. anu.edu.au

Ligand Exchange and Coordination Mechanisms

While specific mechanistic studies detailing the ligand exchange and coordination dynamics of this compound are not extensively available in the reviewed scientific literature, the coordination behavior of this ligand can be inferred from the well-established principles of coordination chemistry and studies of closely related pyrazole derivatives. The exchange of this compound with other ligands in a metal complex, or its substitution by other ligands, is governed by the interplay of electronic and steric factors, which influence the reaction pathway.

Ligand substitution reactions at a metal center can generally proceed through a spectrum of mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I) mechanisms. youtube.com

Dissociative (D) Mechanism: This is a two-step mechanism where the leaving ligand first dissociates from the metal complex, forming an intermediate with a lower coordination number. The incoming ligand then coordinates to this intermediate. This pathway is often favored for coordinatively saturated complexes. youtube.commdpi.com

Associative (A) Mechanism: In this two-step mechanism, the incoming ligand first associates with the metal complex, forming an intermediate with a higher coordination number, after which the leaving ligand departs. This mechanism is common for coordinatively unsaturated complexes, such as square planar complexes. youtube.commdpi.com

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand is departing, without a distinct intermediate. The interchange mechanism can be further classified as dissociative interchange (Id) or associative interchange (Ia), depending on the degree of bond breaking or bond making in the transition state. youtube.com

The specific pathway followed by a complex containing this compound will be influenced by several factors, including the nature of the metal ion, the other ligands in the coordination sphere, and the electronic and steric properties of the this compound ligand itself.

The electronic properties of the pyrazole ring are significantly influenced by its substituents. The two methyl groups at the 3- and 5-positions are electron-donating, which increases the electron density on the pyrazole ring and enhances its σ-donor capability to a metal center. Conversely, the chloro group at the 4-position is an electron-withdrawing group, which reduces the electron density on the ring. mocedes.org This electronic effect can influence the strength of the metal-ligand bond and, consequently, the kinetics of ligand substitution.

From a steric perspective, the two methyl groups at the 3- and 5-positions introduce steric bulk around the coordinating nitrogen atoms of the pyrazole ring. acs.org This steric hindrance can affect the approach of an incoming ligand, potentially favoring a dissociative mechanism where the leaving ligand departs first, creating more space for the new ligand to coordinate. The steric and electronic effects of substituents on the pyrazole ring have been shown to influence the coordination geometry and stability of the resulting metal complexes. acs.org

Table 1: Selected Structural Data for Metal Complexes of 3,5-Dimethylpyrazole (B48361) (dmpzH)

| Complex | Metal-Nitrogen Bond Length (Å) | Nitrogen-Metal-Nitrogen Bond Angle (°) | Reference |

| [Cu(dmpzH)2Cl2] | 2.013(2), 2.018(2) | 91.13(8) | nih.gov |

| Cu(dmpzH)4(H2O)2 | 2.011(2) - 2.025(2) | 89.65(8) - 90.35(8) | nih.gov |

| [Co(dmpzH)2(4-nitrobenzoate)2] | 2.071(2), 2.075(2) | 96.93(8) |

This data illustrates typical coordination parameters for the 3,5-dimethylpyrazole ligand, which would be expected to be similar for this compound, with some modulation due to the electronic effect of the 4-chloro substituent.

Computational Chemistry and Theoretical Modeling of 4 Chloro 3,5 Dimethyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of pyrazole (B372694) derivatives. By approximating the electron density of a molecule, DFT can accurately and efficiently compute a wide range of molecular properties.

Studies on pyrazole derivatives demonstrate the utility of DFT in understanding their conformational and electronic characteristics. For instance, a detailed analysis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone, a compound containing the core structure of interest, was performed using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net This level of theory is widely used for geometry optimizations and frequency calculations, providing excellent agreement with experimental data derived from single-crystal X-ray diffraction. researchgate.netnih.gov

Table 1: Selected Calculated Geometric Parameters for (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone

| Parameter | Value | Reference |

|---|---|---|

| Dihedral Angle (Pyrazole-Phenyl) | 49.62(4)° | researchgate.net |

| C=O bond orientation vs. N-N bond | anti conformation | researchgate.netconicet.gov.ar |

| Crystallization System | Triclinic | researchgate.netconicet.gov.ar |

| Space Group | P-1 | researchgate.netconicet.gov.ar |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the LUMO indicates the ability of a molecule to act as an electron acceptor, while the HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net

For pyrazole derivatives, a smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net In a theoretical study on unsubstituted pyrazole, the HOMO-LUMO gap was calculated to be approximately 7.05 eV in the gas phase. researchgate.net DFT calculations on various substituted pyrazoles are frequently used to determine these values and predict how different functional groups alter the electronic properties. nih.govresearchgate.net For example, NBO analysis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone showed that the lone pair orbital of the N1 atom contributes significantly to resonance interactions with the π(N2=C2) and π(C5=C4) antibonding orbitals, which are related to the LUMO. researchgate.net This interaction is crucial for stabilizing the molecule and defining its electrophilic/nucleophilic character.

DFT is a valuable tool for elucidating reaction mechanisms, allowing for the mapping of potential energy surfaces and the identification of transition states and intermediates. researchgate.net This is particularly useful for understanding the synthesis of substituted pyrazoles. The most common synthetic routes involve the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or the cycloaddition of diazo compounds with alkynes. mdpi.comyoutube.com

Theoretical calculations can predict the regioselectivity of these reactions, which is a critical consideration when using unsymmetrical starting materials. nih.gov By calculating the energies of different possible transition states, chemists can predict the most likely reaction pathway and, therefore, the final product structure. For example, DFT studies have been employed to investigate the mechanism of metal-free pyrazole synthesis, confirming reaction pathways and the role of catalysts. researchgate.net While specific transition state calculations for the synthesis of 4-chloro-3,5-dimethyl-1H-pyrazole were not found in the searched literature, the established methodologies are broadly applicable to this class of compounds.

Computational methods can accurately predict the thermochemical and thermodynamic properties of molecules, such as their enthalpy of formation, entropy, and heat capacity. researchgate.net These parameters are vital for understanding the stability of a compound and predicting the thermodynamics of reactions.

For instance, theoretical calculations on energetic pyrazole derivatives have been used to determine their heats of formation, a critical parameter for assessing their performance. rsc.org A study on unsubstituted pyrazole explored how thermodynamic properties like Gibbs free energy (G), enthalpy (H), and entropy (S) change with temperature, finding that molecular stability decreases as temperature increases due to intensified molecular vibrations. researchgate.net The study also showed that solvent interactions can significantly affect these parameters. researchgate.net This type of analysis, while not specifically performed on this compound in the available literature, is fundamental for predicting its behavior under various experimental conditions.

Ab Initio and Quantum Chemical Approaches

Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, offer a high level of theory for studying molecular systems. These methods, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are often used alongside DFT to provide a more complete picture of molecular properties. nih.gov

Studies on 4-halogenated-1H-pyrazoles have utilized ab initio calculations to complement crystallographic and DFT data, helping to explain trends in their supramolecular structures. mdpi.com Furthermore, ab initio molecular dynamics simulations have been applied to study the ultrafast photoisomerization of arylazopyrazoles, which feature a dimethylated pyrazole ring. chemrxiv.org These advanced simulations track the motion of atoms over time following photoexcitation, providing deep insight into dynamic processes. Although computationally intensive, ab initio methods are invaluable for benchmarking DFT results and for cases where electron correlation effects are particularly important.

Polymerization Process Simulation and Modeling (e.g., Predici Software)

Process simulation software, such as Predici, is used to model polymerization reactions, predicting kinetics, polymer properties, and reactor performance. This requires detailed kinetic models and parameters for the specific monomers being used. While pyrazole derivatives can be functionalized for use in polymer chemistry, no specific studies were identified in the searched literature that focused on the polymerization process simulation of this compound using this type of software.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, typically a protein or enzyme.

Numerous pyrazole derivatives have been the subject of molecular docking studies to explore their potential as therapeutic agents. These studies have shown that the pyrazole scaffold can interact with a wide range of biological targets. For example, pyrazole-based compounds have been docked into the active sites of:

Tubulin: To assess their potential as anticancer agents that inhibit cell division. nih.gov

Human Mitochondrial Branched-Chain Aminotransferase (BCATm): To evaluate their potential as anticonvulsant agents. researchgate.net

Carbonic Anhydrase (CA) Isoenzymes: Investigating their role as potent enzyme inhibitors. nih.gov

Penicillin-Binding Proteins (PBP4): To screen for potential antibacterial activity. mdpi.com

In these studies, the pyrazole core often forms key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the target's active site. For example, in a study of pyrazoline methanone (B1245722) derivatives, the most potent compound showed a high docking score against the BCATm protein, suggesting strong binding. researchgate.net While this compound itself was not the specific ligand in the reviewed docking studies, the extensive research on analogous structures underscores the potential of this compound class in medicinal chemistry and provides a strong rationale for its future investigation against various biological targets.

Table 2: Examples of Molecular Docking Studies on Pyrazole Derivatives

| Pyrazole Derivative Class | Biological Target | Potential Application | Reference |

|---|---|---|---|

| Pyrazole-chalcone conjugates | Tubulin (colchicine-binding site) | Anticancer | nih.gov |

| Dihydropyrazolyl methanones | BCATm (PDB ID: 2A1H) | Anticonvulsant | researchgate.net |

| Pyrazole-carboxamides | Carbonic Anhydrase (hCA I & hCA II) | Enzyme Inhibition | nih.gov |

| Dihydrothiazole-pyrazoles | Penicillin binding protein 4 (PBP4) | Antibacterial | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone |

| 4-halogenated-1H-pyrazoles |

| arylazopyrazoles |

Coordination Chemistry of 4 Chloro 3,5 Dimethyl 1h Pyrazole and Its Derivatives

Pyrazole (B372694) and Pyrazolate as Ligands in Metal Complex Synthesis

Pyrazoles are a prominent class of N,N-donor ligands in the synthesis of coordination compounds, valued for their ability to form structures with varied topologies. researchgate.netresearchgate.net They can coordinate to a metal center in several modes. Typically, the pyrazole acts as a neutral, monodentate ligand, bonding through its pyridinic nitrogen atom. researchgate.net However, upon deprotonation of the N-H group, it forms the pyrazolate anion, which can act as a bridging, exo-bidentate ligand, linking two metal centers. researchgate.net This versatility allows for the construction of everything from simple mononuclear complexes to complex polynuclear structures and coordination polymers. researchgate.netresearchgate.net

The synthesis of these metal complexes generally involves the reaction of the pyrazole ligand with a suitable metal salt in an appropriate solvent. nih.govresearchgate.netnih.gov For instance, mononuclear and polynuclear complexes have been successfully synthesized through reactions of pyrazole-derived ligands with various metal nitrates or chlorides in aqueous or alcoholic solutions. nih.gov The stoichiometry of the reactants, typically a 1:2 or 1:1 metal-to-ligand ratio, plays a crucial role in determining the final structure of the complex. researchgate.netnih.gov In the case of 4-chloro-3,5-dimethyl-1H-pyrazole, it is expected to react similarly with transition metal salts, such as those of copper(II), cobalt(II), or zinc(II), to form stable complexes.

Structural Characterization of Transition Metal Complexes

Infrared (IR) spectroscopy is used to confirm the coordination of the pyrazole ligand to the metal ion. Changes in the vibrational frequencies of the pyrazole ring and the N-H group upon complexation provide evidence of bonding. Elemental analysis is routinely used to confirm the chemical composition and stoichiometry of the newly synthesized complexes. researchgate.netdnu.dp.ua

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is another powerful tool, particularly for characterizing the behavior of these complexes in solution. mdpi.com Shifts in the resonance of the pyrazole protons and carbons upon coordination can elucidate the binding mode and the structure of the complex in solution. mdpi.com

The resulting coordination geometry around the metal center in these complexes can vary significantly, including tetrahedral, square planar, square pyramidal, and octahedral arrangements. nih.govrsc.orgdnu.dp.ua For example, copper(II) complexes with dimethyl-substituted pyrazoles have been found to adopt a slightly distorted square-pyramidal geometry. dnu.dp.ua In contrast, some Ni(II) complexes with substituted pyrazoles exhibit tetrahedral geometry, while corresponding Cu(II) complexes may be square planar. researchgate.net

Influence of Pyrazole Substituents on Coordination Modes and Ligand Properties

The nature and position of substituents on the pyrazole ring have a profound impact on the ligand's properties and, consequently, on the structure and stability of the resulting metal complexes. rsc.orgmdpi.com These effects can be broadly categorized as electronic and steric.

Electronic Effects: The electronic properties of substituents modulate the acidity of the pyrazole's N-H proton and the donor strength of the pyridinic nitrogen. Electron-donating groups, such as methyl (CH₃), increase the electron density on the ring and enhance the basicity of the nitrogen atoms. mdpi.com This generally leads to stronger coordination bonds. Conversely, electron-withdrawing groups, like a chloro (Cl) group, decrease the basicity of the ligand. Theoretical calculations on 4-substituted pyrazoles have shown that electron-donating groups can lower the energy required for proton transfer, influencing the tautomeric equilibrium. mdpi.com Specifically, groups capable of electron donation through the π-system, including Cl and CH₃, have been found to favor one tautomeric form over another. mdpi.com

Steric Effects: The size and position of substituents introduce steric hindrance that can dictate the coordination number and geometry of the metal complex. researchgate.net The two methyl groups at the 3- and 5-positions of this compound create significant steric bulk around the coordinating nitrogen atoms. This steric pressure can influence the number of ligands that can fit around a metal center and affect the stability of the resulting complex. rsc.org For example, the inclusion of methyl or phenyl substituents on pyrazole ligands has been shown to increase the stability of mononuclear complexes relative to their dinuclear counterparts. rsc.org This steric hindrance can also play an influential role in determining the anionic exchange capabilities of the complexes. researchgate.net

The combination of a moderately electron-withdrawing chloro group at the 4-position and two electron-donating, sterically significant methyl groups at the 3- and 5-positions in this compound suggests a nuanced coordination behavior. The methyl groups would enhance the ligand's donor capacity while also sterically influencing the geometry of the final complex.

| Substituent Group | Position(s) | Observed Influence on Coordination Chemistry | Reference |

|---|---|---|---|

| Methyl (CH₃) | 3, 5 | Increases steric bulk, influencing coordination geometry and stabilizing mononuclear forms over dinuclear ones. Can affect the electronic absorption properties of the complex. | rsc.orgfigshare.com |

| Phenyl (C₆H₅) | 3, 5 | Provides significant steric hindrance, leading to the stabilization of mononuclear complexes. | rsc.org |

| Chloro (Cl) | 4 | Acts as an electron-donating group via the π-system, favoring specific tautomers. Modifies the electronic properties of the ligand. | mdpi.com |

| Alkyl Groups | General | Can lead to a tautomeric equilibrium in solution. The steric bulk influences crystal packing and can disallow certain intermolecular interactions. | mdpi.com |

Stability and Reactivity of Metal-Pyrazole Complexes in Solution and Solid States

The stability of metal-pyrazole complexes is a multifactorial property influenced by the nature of the metal ion, the substituents on the pyrazole ligand, and the surrounding environment, such as the solvent and counter-ions. scribd.com Generally, the stability of a complex is related to the basic character of the ligand; more basic ligands tend to form more stable complexes. scribd.com

The reactivity of these complexes often centers on the pyrazole N-H proton. This proton can be removed by a base, which is a key step in forming pyrazolate-bridged polynuclear structures. The acidity of this proton, and thus the ease of deprotonation, is influenced by the electronic effects of the ring substituents.

In the solid state, the stability of these complexes can be quite high. For example, some coordination polymers based on dimethyl-pyrazole ligands have shown high thermal robustness, remaining stable in air at temperatures up to 300 °C. The solubility of these complexes can vary greatly, with many being insoluble in common organic solvents like alcohols but soluble in more polar solvents like DMF and DMSO. researchgate.net

Advanced Applications and Functional Materials Research

Application in Controlled Radical Polymerization for Advanced Materials

Derivatives of 4-chloro-3,5-dimethyl-1H-pyrazole have demonstrated significant utility as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.

Synthesis of Block Copolymers with Tailored Architectures

The use of pyrazole-based dithiocarbamates, specifically those derived from this compound, enables the synthesis of block copolymers with precisely controlled structures. sigmaaldrich.comanu.edu.au These RAFT agents facilitate the creation of polymers with defined end-groups and compositions, which is crucial for developing advanced materials with specific functionalities. anu.edu.auresearchgate.net The ability to form block copolymers, including those that combine more-activated monomers (MAMs) and less-activated monomers (LAMs), opens up possibilities for materials with unique mechanical, thermal, and self-assembly properties. sigmaaldrich.comanu.edu.au

Control over a Broad Range of Monomer Reactivities (MAMs and LAMs)

A key advantage of pyrazole-based RAFT agents is their versatility in controlling the polymerization of a wide spectrum of monomers. anu.edu.auresearchgate.netpublications.csiro.au These agents have shown efficacy in the polymerization of both more-activated monomers (MAMs), such as acrylates, acrylamides, and styrene, and less-activated monomers (LAMs), like vinyl acetate. sigmaaldrich.comanu.edu.au The introduction of an electron-withdrawing chloro group on the pyrazole (B372694) ring enhances the activity of the RAFT agent, leading to better control over molar mass and lower dispersity, particularly in the polymerization of challenging monomers like methyl methacrylate (B99206). anu.edu.auresearchgate.netpublications.csiro.aumonash.edu

| Monomer Type | Examples | Control with Pyrazole-based RAFT Agents |

| More-Activated Monomers (MAMs) | Methyl acrylate, N,N-dimethylacrylamide, Styrene | Good control over molar mass and low polydispersity. anu.edu.auresearchgate.net |

| Less-Activated Monomers (LAMs) | Vinyl acetate | Good control, though some retardation may be observed. anu.edu.au |

| Disfavored Monomers | Methyl methacrylate | Enhanced control with this compound-1-carbodithioate, providing anticipated molar mass and low dispersity. anu.edu.auresearchgate.netpublications.csiro.aumonash.edu |

Development of "Switchable" RAFT Agents

The development of "switchable" RAFT agents represents a significant advancement in polymer synthesis, enabling the creation of complex block copolymers without the need to change the CTA. anu.edu.au While the primary research on switchable agents has focused on N-methyl-N-(pyridin-4-yl)carbamodithioates, the versatile nature of pyrazole-based agents in handling both MAMs and LAMs positions them as valuable tools for similar applications. anu.edu.ausigmaaldrich.com The ability to modulate the reactivity of the RAFT agent, for instance by protonation or deprotonation, allows for sequential polymerization of different monomer types, leading to well-defined block copolymers. sigmaaldrich.com

Research into Biological Activity through Derivatization and Mechanistic Understanding

The this compound scaffold serves as a crucial starting point for the synthesis of novel heterocyclic compounds with potential biological activities. Through various chemical modifications, researchers are exploring the therapeutic potential of its derivatives.

Synthesis of Thienopyrazole and Thienopyrimidine Derivatives with Potential Bioactivity

The pyrazole ring is a well-established pharmacophore in medicinal chemistry. nih.govnih.gov Building upon this, scientists have successfully synthesized various thieno[2,3-c]pyrazole and thieno[3,2-d]pyrimidine (B1254671) derivatives. niif.hunih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comrsc.org These synthetic routes often involve the reaction of pyrazole-containing precursors with reagents like chloroacetyl chloride and subsequent cyclization and derivatization steps. niif.huresearchgate.net The resulting fused heterocyclic systems are of significant interest due to their structural similarity to known biologically active molecules. niif.huresearchgate.netresearchgate.net

Exploration of Antitumor and Antioxidant Activities of Derivatives

Derivatives of this compound are being investigated for their potential as anticancer and antioxidant agents.

Antitumor Activity: Research has shown that pyrazole derivatives can exhibit significant antitumor properties. For instance, certain derivatives have been found to induce apoptosis in cancer cell lines, with one compound showing an IC50 value of 49.85 µM against A549 lung cancer cells. The structural modifications on the pyrazole ring are key to enhancing their efficacy against various tumor types. Studies have also explored pyrano[2,3-c]pyrazole derivatives, with some compounds demonstrating inhibitory activity against kinases involved in glioma cell growth. nih.gov

Antioxidant Activity: The antioxidant potential of pyrazole derivatives is another active area of research. nih.govnih.govresearchgate.netresearchgate.net The ability of these compounds to scavenge free radicals is a key indicator of their antioxidant capacity. researchgate.netresearchgate.net Studies on various N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives have demonstrated significant DPPH radical-scavenging activities, with some compounds showing up to 96.64% inhibition at a concentration of 80 mg/mL. researchgate.netresearchgate.net The hydrogen-donating ability of these compounds is believed to be central to their antioxidant mechanism. researchgate.netresearchgate.net

| Compound Class | Potential Biological Activity | Research Findings |

| Pyrazole Derivatives | Antitumor | Induction of apoptosis in cancer cell lines. |

| Pyrano[2,3-c]pyrazole Derivatives | Antitumor (Anti-glioma) | Inhibition of kinases involved in glioma growth. nih.gov |

| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine Derivatives | Antioxidant | Significant DPPH radical-scavenging activity. researchgate.netresearchgate.net |

| Thienopyrazole and Thienopyrimidine Derivatives | Various (Anti-inflammatory, Antifungal, etc.) | Synthesis of novel compounds with potential for diverse biological activities. niif.huresearchgate.netresearchgate.net |

Investigation of DNA Photocleavage Potential

The ability of chemical compounds to cleave DNA upon irradiation with light is a significant area of research, particularly for the development of photodynamic therapies. While pyrazole derivatives have been a subject of such investigations, with studies reporting on the DNA photocleavage activities of compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones and certain bispyranopyrazoles, there is currently no specific research available in the public domain detailing the investigation of this compound for its DNA photocleavage potential. researchgate.netsigmaaldrich.cn Further research is required to determine if this specific chloro-substituted pyrazole possesses any activity in this regard.

Studies on Nematicidal Activities (e.g., Egg Hatch Inhibition, Juvenile Mortality)

Plant-parasitic nematodes pose a significant threat to agriculture, prompting research into new nematicidal agents. Various pyrazole derivatives have been evaluated for their potential to control nematode populations. For instance, studies have demonstrated that compounds such as 4-bromopyrazole and 1H-Pyrazol-5(4H)-one exhibit significant nematicidal effects, including juvenile mortality and inhibition of egg hatching in species like Meloidogyne incognita. researchgate.net However, specific studies focusing on the nematicidal properties of this compound have not been identified in the available scientific literature. Therefore, its efficacy against nematodes remains an uninvestigated area.

Design and Synthesis of Semicarbazide (B1199961) Derivatives for Anti-Tuberculosis Research

The search for novel anti-tuberculosis agents is a critical area of medicinal chemistry. While complex heterocyclic systems incorporating the this compound moiety have been synthesized and explored in various therapeutic contexts, there is no direct research focused on the design and synthesis of its simpler semicarbazide derivatives specifically for anti-tuberculosis research. researchgate.net The synthesis of pyrazolyl-pyrimidine derivatives for anti-mycobacterial screening has been reported, which utilizes a more complex intermediate derived from the target compound's structural family, but this does not represent the synthesis of a direct semicarbazide derivative for this purpose. researchgate.net

Mechanisms of Interaction with Biological Systems and Targets

The biological activity of this compound and its derivatives is attributed to their interaction with specific molecular targets within biological systems. Generally, the mechanism of action for such compounds can involve the inhibition of enzymes by binding to their active sites, which in turn disrupts biological pathways.

While specific targets for the parent compound are not extensively detailed, research into closely related analogues provides insight into potential mechanisms. For example, the derivative 1-(2-bromoethyl)-4-chloro-3,5-dimethyl-1H-pyrazole has been identified in studies related to the allosteric inhibition of glutaminase, an enzyme of interest in cancer metabolism. doi.org This suggests that the this compound scaffold could be a valuable pharmacophore for targeting enzymes. Derivatives such as (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile have also been noted for their potential anticancer, anti-inflammatory, and antimicrobial properties, which are believed to stem from the interaction of the halogenated pyrazole core with various biological receptors or enzymes.

Role as a Key Intermediate in Organic Synthesis

One of the most significant roles of this compound is as a versatile intermediate in organic synthesis. Its utility stems from the reactivity of the chlorine atom at the 4-position, which can be readily displaced by various nucleophiles, and the potential for substitution at the N1-position of the pyrazole ring.

The compound itself is commonly synthesized via the direct chlorination of 3,5-dimethyl-1H-pyrazole. google.com Several methods have been developed for this transformation, as detailed in the table below.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Method | Reported Yield | Reference |

|---|---|---|---|---|

| 3,5-dimethyl-1H-pyrazole | Thionyl chloride (SOCl₂), DMF (catalyst) | Conventional Heating (Reflux) | Not specified | google.com |

Once synthesized, this compound serves as a foundational building block for a variety of more complex molecules. The chlorine atom is a key functional group for substitution and coupling reactions, making the compound a valuable precursor for agrochemicals and pharmaceuticals. google.com

Table 2: Synthetic Applications of this compound

| Product | Reactant(s) | Reaction Type | Application of Product | Reference |

|---|---|---|---|---|

| (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde | Acetaldehyde | Nucleophilic Substitution | Building block for medicinal chemistry | evitachem.com |

| (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile | Acetonitrile, Base (e.g., NaH) | Nucleophilic Substitution | Intermediate for bioactive molecules |

The regioselective N1-alkylation of this compound is another critical transformation, enabling the synthesis of compounds like (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde, a building block with potential applications in drug discovery. evitachem.com

Development of Sensing and Detection Technologies (e.g., Chemodosimeters)

Chemodosimeters are small molecules designed to signal the presence of a specific analyte through a clear change, such as in color or fluorescence. This technology has applications in environmental monitoring, medical diagnostics, and industrial process control. While heterocyclic compounds, including pyrazoles, are often employed in the design of such sensors, a review of the current scientific literature reveals no specific studies on the development or application of this compound as a chemodosimeter or in other sensing and detection technologies.

Q & A

Q. What are the most reliable synthetic routes for 4-chloro-3,5-dimethyl-1H-pyrazole, and how do reaction conditions influence yield?

A common method involves the reaction of 4-chloro-3,5-dimethylphenol with hydrazine derivatives under controlled conditions. For instance, hydrazine hydrochloride intermediates derived from 4-chloro-3,5-dimethylaniline can be cyclized to form the pyrazole core . Key factors affecting yield include:

- Reagent stoichiometry : Excess hydrazine improves cyclization efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reactivity but may require extended reflux times (e.g., 18 hours) .

- Temperature : Elevated temperatures (>100°C) reduce byproduct formation but may necessitate pressure control.

Q. How can structural characterization of this compound derivatives be optimized using spectroscopic and crystallographic methods?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, especially for Pd complexes involving pyrazole ligands, as seen in orthorhombic systems with lattice parameters a = 15.908 Å, b = 15.479 Å .

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ reliably assign substituent positions, with methyl groups typically appearing as singlets (δ 2.1–2.5 ppm) .

- Thermal analysis : TGA/DSC can assess stability, with decomposition temperatures often exceeding 200°C for halogenated pyrazoles .

Advanced Research Questions

Q. What mechanistic insights explain the formation of unexpected byproducts during pyrazole alkylation or acylation?

Contradictions in product distribution (e.g., unexpected ring-expanded compounds) may arise from:

- Competitive reaction pathways : Alkylation in ionic liquids (e.g., [BMIM][BF₄]) can favor N1-substitution over N2 due to steric and electronic effects .

- Catalytic interference : Residual Pd in coordination complexes (e.g., PdCl₂(pyrazole) derivatives) may promote side reactions like oxidative aromatization .

- Data resolution : Cross-referencing LC/MS (m/z 391 [M+H]⁺ ) with crystallographic data helps validate structures and identify impurities.

Q. How can this compound derivatives be tailored for catalytic or biological applications?

- Catalysis : Pd(II) complexes with pyrazole ligands exhibit activity in cross-coupling reactions. For example, [PdCl₂(C₅H₈N₂)(C₁₂H₁₂N₂O)] shows a distorted square-planar geometry conducive to substrate binding .

- Biological activity : Substituent engineering (e.g., introducing aroyl groups) enhances antiviral or anticancer properties. Microwave-assisted synthesis of 1-aroyl derivatives improves reaction efficiency (e.g., 90% yield under 4.5 F charge) .

Q. How should researchers address contradictions in reported biological activity data for pyrazole derivatives?

- Methodological rigor : Ensure consistent assay conditions (e.g., cell lines, IC₅₀ protocols). For example, antitumor activity in Letters in Drug Design & Discovery studies requires validation against standardized panels like NCI-60 .

- Structural benchmarking : Compare XRD parameters (e.g., monoclinic vs. orthorhombic systems) to rule out polymorphic interference .

- Data triangulation : Combine proteomics (e.g., binding assays ) with in silico docking to reconcile discrepancies in mechanism-of-action claims.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.